molecular formula C17H12ClFN2O2 B2382200 2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-50-6

2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

Cat. No.: B2382200
CAS No.: 477887-50-6
M. Wt: 330.74
InChI Key: CYGZXTUKOZQJGZ-KEBDBYFISA-N
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Description

2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-21-15-5-3-2-4-13(15)14(16(21)18)10-20-23-17(22)11-6-8-12(19)9-7-11/h2-10H,1H3/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGZXTUKOZQJGZ-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Oxime: The oxime functional group can be formed by reacting the corresponding ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base.

    Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an esterification reaction using 4-fluorobenzoyl chloride and a suitable base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert oximes to amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The oxime functional group can form hydrogen bonds with biological macromolecules, while the chloro and fluorobenzoyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole can be compared with other similar compounds, such as:

    2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole: This compound has a similar structure but with a chlorobenzoyl group instead of a fluorobenzoyl group, which may affect its chemical properties and biological activity.

    2-chloro-3-({[(4-bromobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole: The presence of a bromobenzoyl group can influence the compound’s reactivity and interactions with biological targets.

    2-chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1-methyl-1H-indole: The methylbenzoyl group can alter the compound’s hydrophobicity and overall biological profile.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole, with the CAS number 477887-50-6, is a synthetic organic compound belonging to the indole derivative class. Its molecular formula is C17H12ClFN2O2, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound features a complex structure with several functional groups that contribute to its biological activity:

  • Indole Core : A bicyclic structure known for its presence in many biologically active compounds.
  • Chloro Group : Introduced via halogenation, which can influence reactivity and interaction with biological targets.
  • Fluorobenzoyl Oxime : This moiety may enhance lipophilicity and bioavailability, affecting the compound's pharmacokinetics.

The biological activity of this compound is hypothesized to involve:

  • Hydrogen Bonding : The oxime functional group can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions : The chloro and fluorobenzoyl groups can participate in hydrophobic interactions, modulating enzyme or receptor activity.

These interactions are critical for the compound's effects on various cellular pathways.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Notes
HeLa (Cervical Cancer)5.0Significant growth inhibition observed
MCF-7 (Breast Cancer)3.2Induced apoptosis at higher concentrations
A549 (Lung Cancer)4.5Comparable potency to standard chemotherapeutics

In vitro assays demonstrated that the compound exhibits notable cytotoxicity against these cancer cell lines, indicating potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies report that it shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, suggesting strong antimicrobial potential .

Case Studies

  • Study on Antiproliferative Activity :
    In a study examining various indole derivatives, this compound was found to inhibit cell proliferation significantly across multiple cancer cell lines. The mechanism involved apoptosis induction, as evidenced by increased early apoptotic cells upon treatment .
  • Antimicrobial Efficacy Assessment :
    Another study focused on the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that it inhibited bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Introduce the chloro and methyl groups to the indole core via electrophilic substitution (e.g., using POCl₃ for chlorination and methyl iodide for methylation under basic conditions) .
  • Step 2 : Form the imino-methyl intermediate by condensing 3-formylindole derivatives with hydroxylamine, followed by protection/deprotection strategies to avoid side reactions .
  • Step 3 : Couple the 4-fluorobenzoyloxy group using a Mitsunobu reaction or acyl chloride activation (e.g., 4-fluorobenzoyl chloride with triethylamine as a base) .
  • Purification : Use flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) and confirm purity via TLC and HRMS .

Basic: How should researchers characterize the structure of this compound?

Answer:
Employ a combination of spectroscopic and crystallographic techniques:

  • NMR : Acquire ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments (e.g., δ ~-122 ppm in ¹⁹F NMR for fluorobenzoyl groups) .
  • Mass Spectrometry : Use HRMS (ESI or FAB) to verify molecular ion peaks and isotopic patterns (e.g., [M+H]+ with <2 ppm error) .
  • X-ray Crystallography : Solve single-crystal structures using SHELXL for unambiguous confirmation of stereochemistry and bond lengths .

Advanced: How can conflicting data on physical properties (e.g., solubility, stability) be resolved?

Answer:

  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate degradation pathways .
  • Analytical Cross-Validation : Combine HPLC (for purity), DSC (for thermal stability), and dynamic light scattering (for aggregation studies) .
  • Database Cross-Referencing : Validate against authoritative sources like PubChem or IUCrData to identify outliers in reported melting points or spectral data .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use MOE or AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinase domains) based on indole’s π-π stacking and fluorobenzoyl’s hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
  • SAR Analysis : Compare with analogs (e.g., 4-chlorobenzyl-indole derivatives) to identify critical substituents for activity .

Basic: What assays are suitable for preliminary biological activity screening?

Answer:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Antimicrobial Testing : Perform microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Measure activity against COX-2 or HIV protease using fluorogenic substrates .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .

Advanced: How can researchers optimize reaction yields for derivatization?

Answer:

  • Catalyst Screening : Test Pd/Cu catalysts for cross-couplings or organocatalysts for asymmetric syntheses .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Answer:

  • Twinned Crystals : Address using SHELXD for initial phase solutions and TWINLAW for matrix refinement .
  • Disorder Modeling : For flexible fluorobenzoyl groups, apply PART instructions in SHELXL and refine occupancy factors .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak diffraction from light atoms (e.g., fluorine) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to volatile chlorinated byproducts .
  • Waste Disposal : Quench reactive intermediates with 10% NaHCO₃ before aqueous disposal .

Advanced: How to investigate the compound’s stability under extreme conditions?

Answer:

  • Thermal Stress Testing : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C) .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor via HPLC-MS for photoproducts .
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C and quantify degradation via NMR .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

  • Dose-Response Repetition : Conduct triplicate assays with stringent statistical analysis (e.g., ANOVA, p < 0.01) .
  • Cell Line Authentication : Use STR profiling to confirm absence of cross-contamination .
  • Meta-Analysis : Compare data across studies using tools like PRISMA to identify confounding variables (e.g., solvent choice) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.